Barium methacrylate

Vue d'ensemble

Description

Barium methacrylate is an organometallic compound that combines barium ions with methacrylate anions. It is primarily used in the field of materials science and polymer chemistry due to its unique properties, such as high dielectric constant and stability. This compound is often utilized in the production of advanced composite materials, particularly in the electronics industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Barium methacrylate can be synthesized through the reaction of barium hydroxide with methacrylic acid. The reaction typically occurs in an aqueous medium, where barium hydroxide is dissolved in water and then reacted with methacrylic acid to form this compound and water as a byproduct. The reaction can be represented as follows: [ \text{Ba(OH)}_2 + 2 \text{CH}_2\text{C(CH}_3\text{)COOH} \rightarrow \text{Ba(CH}_2\text{C(CH}_3\text{)COO}_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH to ensure complete conversion and high purity of the product. The resulting this compound is then purified through filtration and drying processes.

Analyse Des Réactions Chimiques

Types of Reactions: Barium methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form polymethyl methacrylate (PMMA) when exposed to free radical initiators.

Substitution Reactions: It can participate in substitution reactions where the methacrylate group is replaced by other functional groups.

Common Reagents and Conditions:

Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.

Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under mild conditions.

Major Products:

Polymerization: Produces polymethyl methacrylate (PMMA).

Substitution Reactions: Yields various substituted methacrylate derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Polymer Chemistry

Barium methacrylate is primarily used as a monomer in the synthesis of polymers. Its polymerization behavior has been extensively studied, revealing its potential in creating polymers with desirable mechanical and thermal properties.

- Polymerization Studies : Research indicates that this compound can undergo both thermal and photopolymerization processes. A study utilizing differential scanning calorimetry (DSC) demonstrated the dehydration and subsequent polymerization of this compound monohydrate, highlighting its thermal stability and reactivity under controlled conditions .

- Composite Materials : this compound can be incorporated into polymethyl methacrylate (PMMA) composites to enhance their mechanical properties. For instance, the addition of barium titanate (BaTiO₃) as a filler in PMMA has been shown to improve the thermal characteristics and mechanical strength of the resulting materials, making them suitable for dental applications .

Biomedical Applications

The use of this compound in biomedical fields is promising due to its biocompatibility and radiopacity.

- Dental Materials : this compound is utilized in dental materials to enhance the radiopacity of PMMA-based denture bases. This property is crucial for ensuring that dental prosthetics can be easily visualized during radiographic examinations .

- Drug Delivery Systems : The incorporation of this compound into polymeric drug delivery systems has been explored. Its ability to form stable polymer matrices allows for controlled release of therapeutic agents, improving the efficacy of treatments .

Advanced Material Applications

This compound's unique properties make it suitable for various advanced material applications.

- Nanocomposites : The integration of barium-containing nanoparticles into polymer matrices has been investigated to produce nanocomposites with enhanced mechanical properties. For example, studies have shown that adding barium-coated halloysite nanotubes can significantly improve the strength and durability of polymer composites .

- Optical Materials : The optical properties of this compound-based polymers are being studied for potential applications in photonic devices and sensors. The ability to tailor these properties through polymerization techniques opens new avenues for developing advanced optical materials .

Environmental Applications

Research is also being conducted on the use of this compound in environmental applications.

- Water Treatment : this compound can serve as a precursor for developing materials used in water treatment processes. Its chemical properties allow for the adsorption of pollutants, making it a candidate for creating effective filtration systems .

Table 1: Summary of Applications

Case Study Example

In a notable case study published in Nature, researchers examined the structural changes of this compound dihydrate under X-radiation. The findings indicated that exposure to radiation could alter the crystalline structure, which may impact its applicability in various fields such as radiation shielding and material stability under extreme conditions .

Mécanisme D'action

The mechanism of action of barium methacrylate primarily involves its ability to polymerize and form stable polymeric structures. The methacrylate group undergoes free radical polymerization, leading to the formation of long polymer chains. The barium ions contribute to the stability and dielectric properties of the resulting polymers. The molecular targets and pathways involved include the interaction of free radicals with the methacrylate groups and the stabilization of the polymer matrix by barium ions.

Comparaison Avec Des Composés Similaires

Calcium Methacrylate: Similar in structure but contains calcium ions instead of barium. It has lower dielectric properties compared to barium methacrylate.

Strontium Methacrylate: Contains strontium ions and exhibits properties intermediate between calcium and barium methacrylates.

Magnesium Methacrylate: Contains magnesium ions and is used in similar applications but with different mechanical and dielectric properties.

Uniqueness of this compound: this compound stands out due to its high dielectric constant and stability, making it particularly valuable in the electronics industry for the production of high-performance dielectric materials. Its ability to form stable polymers with enhanced properties also makes it a preferred choice in materials science and polymer chemistry.

Activité Biologique

Barium methacrylate is a compound that has garnered attention in various fields, particularly in biomedical applications due to its unique properties. This article provides a comprehensive overview of the biological activity of this compound, including its antibacterial properties, biocompatibility, and potential applications in medical materials.

This compound is an ester of methacrylic acid and barium. It can be synthesized through the esterification process, where barium hydroxide reacts with methacrylic acid. The resulting compound is characterized by its high reactivity due to the presence of the methacrylate group, which facilitates polymerization.

Antibacterial Properties

This compound exhibits significant antibacterial activity, particularly when incorporated into polymeric materials. Studies have demonstrated that barium-containing compounds can enhance the antibacterial properties of various substrates:

- Barium Titanate Nanoparticles : Research has shown that barium titanate nanoparticles, when used in combination with silicone elastomers, significantly reduce biofilm formation by Staphylococcus epidermidis. The antibacterial effect was found to be concentration-dependent, indicating that higher concentrations of barium titanate lead to greater antibacterial efficacy .

- Polymethyl Methacrylate (PMMA) Composites : this compound has been used to modify PMMA, commonly utilized in dental applications. The incorporation of barium compounds into PMMA not only enhances its mechanical properties but also imparts antibacterial characteristics, making it suitable for use in dental materials .

Biocompatibility

Biocompatibility is a crucial factor for materials intended for medical applications. This compound and its composites have been assessed for their biocompatibility through various in vitro and in vivo studies:

- Cytotoxicity Tests : Research indicates that this compound-based composites exhibit low cytotoxicity levels when tested on human cell lines. For example, composites containing barium titanate showed no significant adverse effects on cell viability compared to control groups .

- In Vivo Studies : Animal studies have demonstrated that implants made from this compound composites do not elicit significant inflammatory responses. Histological evaluations reveal minimal foreign body reactions, indicating good integration with surrounding tissues .

Case Studies

- Antibacterial PMMA Bone Cement : A study developed an antibacterial PMMA bone cement incorporating an N-halamine compound alongside this compound. The results showed a 100% bacteriostatic rate against Staphylococcus aureus at optimal concentrations, highlighting the potential for use in orthopedic applications where infection control is critical .

- Denture Base Materials : Another investigation focused on using barium titanate as a radiopacifier in PMMA denture base materials. The study found that adding barium titanate improved both the mechanical properties and the radiopacity of the material without compromising biocompatibility .

Data Tables

Propriétés

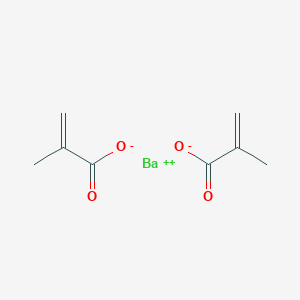

IUPAC Name |

barium(2+);2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6O2.Ba/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPCOVJHNPLQRI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939274 | |

| Record name | Barium bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17989-77-4 | |

| Record name | 2-Propenoic acid, 2-methyl-, barium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017989774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes barium methacrylate unique in terms of its polymerization behavior?

A1: Unlike many organic monomers, this compound can polymerize in its crystalline state upon exposure to γ-irradiation. [] This solid-state polymerization is particularly efficient with the monohydrate form, while the anhydrous form shows negligible polymer yield under standard conditions. [] This difference arises from the spatial arrangement of methacrylate molecules and the molecular mobility within the crystal lattice. []

Q2: How does the presence of water molecules affect the polymerization of this compound?

A2: Research suggests that water molecules in the crystal lattice of this compound monohydrate play a crucial role in facilitating polymerization. Differential scanning calorimetry studies revealed that the dehydration of this compound monohydrate occurs in distinct steps. [] Small doses of γ-irradiation at 78°C were shown to suppress the second dehydration endotherm and shift the first to higher temperatures. [] Larger radiation doses led to the diminishment of the endotherm, ultimately replaced by a polymerization exotherm. [] These findings suggest a complex interplay between dehydration and polymerization processes in the presence of water molecules.

Q3: What is the role of free radicals in the polymerization of this compound?

A3: Electron spin resonance (ESR) studies have confirmed that the polymerization of this compound, both in hydrated and anhydrous forms, proceeds via a free radical mechanism. [, ] Irradiation generates free radicals within the crystal lattice, initiating the polymerization process. []

Q4: What happens to the crystal structure of this compound during polymerization?

A4: X-ray diffraction analyses demonstrate that the crystalline structure of this compound anhydrate undergoes significant disruption during polymerization. [] This observation highlights the substantial rearrangement of molecules occurring during the transition from monomer to polymer in the solid state.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of anhydrous this compound is Ba(C5H7O2)2, and its molecular weight is 337.54 g/mol. []

Q6: What is known about the crystal structure of anhydrous this compound?

A6: Anhydrous this compound crystallizes in a monoclinic system with the space group P21/c. [] The crystal structure is characterized by sheets of barium ions bridged by carboxylate groups, forming an infinite two-dimensional polymer. []

Q7: What is known about the toxicity of this compound?

A8: Studies using the Microtox system, which utilizes the bioluminescent bacteria Photobacterium phosphorium, have indicated potential systemic toxicity of this compound monomer. [] This highlights the need for careful evaluation of its safety profile, especially for applications involving potential exposure to living organisms.

Q8: What are some future directions for research on this compound?

A8: Further research on this compound could focus on:

- Understanding the detailed mechanism of solid-state polymerization and the influence of various factors such as temperature, pressure, and crystal defects. []

- Exploring strategies to control the tacticity and molecular weight of the polymer formed during solid-state polymerization. []

- Investigating the biocompatibility and biodegradability of this compound polymers for potential biomedical applications. []

- Developing sustainable synthesis and recycling methods for this compound to minimize environmental impact. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.